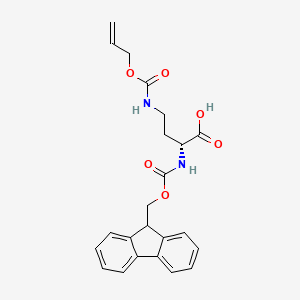

FMOC-D-DAB(ALOC)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBOSPUFNDYMF-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678757 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387824-78-4 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to Fmoc-D-Dab(Alloc)-OH: A Cornerstone for Complex Peptide Architectures

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide science, the synthesis of intricate molecular architectures is paramount for advancing therapeutic and diagnostic frontiers. The non-proteinogenic amino acid, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(allyloxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Alloc)-OH, has emerged as a pivotal building block in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme offers chemists precise control over the synthetic route, enabling the construction of complex peptides, such as branched and cyclic structures, which are often inaccessible with standard proteinogenic amino acids.[1][2] This guide provides a comprehensive technical overview of the chemical properties, structure, and strategic applications of Fmoc-D-Dab(Alloc)-OH, grounded in field-proven insights and methodologies.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Alloc)-OH is fundamental to its effective application in peptide synthesis. These properties dictate its solubility in various solvents used in SPPS, its stability under different reaction conditions, and its reactivity during coupling and deprotection steps.

| Property | Value | Source(s) |

| Chemical Formula | C₂₃H₂₄N₂O₆ | [3] |

| Molecular Weight | 424.45 g/mol | [4] |

| CAS Number | 387824-78-4 | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 124 °C | [6] |

| Boiling Point | 676.7 °C at 760 mmHg (Predicted) | [6] |

| Solubility | Soluble in DMF, DMSO, and NMP. Moderate solubility in DCM, often used in combination with other solvents. | [3] |

| Storage | Sealed in dry, 2-8°C | [7][8] |

Note: While extensive quantitative solubility data is not widely published, the provided information is based on data from structurally similar compounds and general knowledge of Fmoc-amino acid solubility.[3]

The Structural Advantage: Orthogonal Protection

The synthetic utility of Fmoc-D-Dab(Alloc)-OH is intrinsically linked to its unique structural design, which features two distinct protecting groups: the base-labile Fmoc group on the α-amino group and the palladium-labile Alloc group on the γ-amino side chain.[1][2] This "orthogonal" protection strategy is the cornerstone of its application in complex peptide synthesis, as it allows for the selective removal of one protecting group without affecting the other.[9] This level of control is crucial for directing the regioselective formation of peptide bonds or for the introduction of modifications at specific sites within the peptide sequence.

Caption: Orthogonal protection and deprotection pathways of Fmoc-D-Dab(Alloc)-OH.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Dab(Alloc)-OH is as a versatile building block in Fmoc-based SPPS. Its incorporation into a peptide sequence opens up a myriad of possibilities for creating non-linear and modified peptides.

Synthesis of Branched Peptides

Fmoc-D-Dab(Alloc)-OH is an ideal tool for the synthesis of branched peptides. After incorporation of the residue into the main peptide chain, the Fmoc group is removed, and the linear synthesis continues. At a later stage, the Alloc group on the Dab side chain can be selectively removed to expose a free amine, which can then serve as an initiation point for the synthesis of a second peptide chain, creating a branched structure.

Caption: Workflow for the synthesis of a branched peptide using Fmoc-D-Dab(Alloc)-OH.

Experimental Protocols

The successful application of Fmoc-D-Dab(Alloc)-OH hinges on the execution of precise and validated protocols. The following sections detail the key experimental procedures.

The formation of a peptide bond between the carboxyl group of Fmoc-D-Dab(Alloc)-OH and the free amine of the resin-bound peptide is a critical step. The choice of coupling reagent and conditions is crucial to ensure high efficiency and minimize side reactions, such as racemization.[10]

Recommended Coupling Reagents:

| Reagent | Key Features |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | High coupling efficiency, especially for hindered amino acids.[3][11] |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) | A reliable and widely used combination.[3] |

| DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure® | Carbodiimide-based activation can reduce the risk of racemization.[3] |

Step-by-Step Coupling Protocol:

-

Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Dab(Alloc)-OH (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[3]

-

Base Addition: Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and allow for a brief pre-activation period of 1-2 minutes.[3]

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.[3]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[3]

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

The removal of the Fmoc group is a standard step in Fmoc-based SPPS, exposing the α-amino group for the next coupling cycle.

Step-by-Step Fmoc Deprotection Protocol:

-

Initial Deprotection: Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[3]

-

Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[3]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[3]

-

Confirmation: Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).[3]

The selective removal of the Alloc group is the key step that leverages the orthogonal nature of Fmoc-D-Dab(Alloc)-OH. This reaction is catalyzed by a palladium(0) complex in the presence of a scavenger.[12]

Step-by-Step Alloc Deprotection Protocol:

-

Resin Preparation: Wash the resin-bound peptide with dichloromethane (DCM) (3 times).[7]

-

Reagent Preparation: In a separate vial, dissolve the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents), in DCM.[7][13] Add a scavenger, such as phenylsilane (15-20 equivalents), to the solution.[7][13]

-

Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-30 minutes. To ensure complete deprotection, it is often recommended to repeat the treatment.[7][14]

-

Washing: Thoroughly wash the resin with DCM, followed by washes with a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DMF.[9]

-

Monitoring: The completion of the deprotection can be monitored by cleaving a small amount of resin and analyzing the peptide by mass spectrometry.[7]

Trustworthiness and Self-Validating Systems

The protocols described above incorporate self-validating steps to ensure the integrity of the synthesis. The use of qualitative tests like the Kaiser test at critical junctures (post-coupling and post-Fmoc deprotection) provides immediate feedback on the reaction's success. For the more sensitive Alloc deprotection, analytical validation via mass spectrometry of a small cleaved sample is a robust method to confirm complete removal of the protecting group before proceeding with subsequent synthetic steps. This iterative validation approach minimizes the risk of accumulating deletion or incomplete sequences, ensuring the fidelity of the final complex peptide.

Conclusion

Fmoc-D-Dab(Alloc)-OH is a powerful and versatile tool in the arsenal of the modern peptide chemist. Its orthogonal protection scheme provides the necessary control to venture beyond linear peptide sequences and construct sophisticated branched and cyclic architectures. A thorough understanding of its chemical properties, coupled with the implementation of robust and validated experimental protocols, is the key to unlocking its full potential in the synthesis of novel peptides for a wide range of applications in research and drug development.

References

-

Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Retrieved January 10, 2026, from [Link]

- Application Notes and Protocols for Fmoc-Thr(Ac)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Technical Support Center: Solid-Phase Peptide Synthesis. (2025, November). BenchChem.

- Wilson, M. B., D'Andrea, L. G., & D'Souza, M. J. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 626-631.

- Alloc Protecting Group Removal Protocol. (n.d.). CDN.

-

The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026, January 4). Retrieved January 10, 2026, from [Link]

- An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. (n.d.). DOI.

- Synthesis of Cyclic Peptides Using Boc-Dab(Aloc)-OH: Application Notes and Protocols. (2025). Benchchem.

- Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chempep.com [chempep.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotage.com [biotage.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Strategic Imperative of Orthogonal Protection in Peptide Synthesis

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Dab(Alloc)-OH

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies on the precise and sequential assembly of amino acids. This precision is achieved through the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions.[1] The cornerstone of advanced peptide design is the concept of orthogonal protection , where multiple protecting groups are used, each cleavable under distinct chemical conditions without affecting the others.[2]

Fmoc-D-Dab(Alloc)-OH is a quintessential example of an orthogonally protected building block.[3] It features two critical protecting groups:

-

The Fmoc (9-fluorenylmethoxycarbonyl) group: This protects the α-amino (Nα) group. It is base-labile and is typically removed using a mild base like piperidine during the standard elongation cycles of SPPS.[4]

-

The Alloc (allyloxycarbonyl) group: This protects the side-chain γ-amino (Nγ) group. It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using a palladium(0) catalyst.[5]

This orthogonality is the key to its utility; it allows for the assembly of the main peptide backbone using standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain at a specific point for further modification.[3][5]

Caption: Orthogonal protection scheme of Fmoc-D-Dab(Alloc)-OH.

Strategic Synthesis of Fmoc-D-Dab(Alloc)-OH

The synthesis of Fmoc-D-Dab(Alloc)-OH begins with the starting material, D-2,4-diaminobutyric acid (D-Dab), a non-proteinogenic amino acid.[6][7] The core strategy involves a two-step protection sequence designed to selectively introduce the Fmoc and Alloc groups onto the correct amino functionalities. While various routes exist, a common and logical pathway involves the initial protection of the more reactive α-amino group, followed by the protection of the side-chain γ-amino group.[8]

Caption: High-level synthetic pathway for Fmoc-D-Dab(Alloc)-OH.

Detailed Experimental Protocol: Synthesis

Causality: The α-amino group of D-Dab is generally more nucleophilic than the γ-amino group, allowing for its preferential reaction with an Fmoc-donating reagent like Fmoc-OSu under controlled pH conditions. Once the α-position is secured, the side-chain amine is protected using allyl chloroformate.

Part A: Nα-Fmoc Protection of D-2,4-Diaminobutyric Acid

-

Dissolution: Dissolve D-2,4-diaminobutyric acid dihydrochloride (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

-

pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 9.0-9.5 by the slow addition of a saturated sodium bicarbonate solution. Maintaining this basic pH is crucial for deprotonating the amino group, enhancing its nucleophilicity.

-

Fmoc Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq.) in 1,4-dioxane dropwise to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. The product, Fmoc-D-Dab-OH, will precipitate out of the solution.

-

Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Part B: Nγ-Alloc Protection of Fmoc-D-Dab-OH

-

Suspension: Suspend the Fmoc-D-Dab-OH (1.0 eq.) from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Base Addition: Cool the suspension in an ice bath and add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq.), to neutralize the carboxylic acid and deprotonate the ammonium salt of the side chain.

-

Alloc Reagent Addition: Add allyl chloroformate (1.1 eq.) dropwise to the reaction mixture. The reaction is often exothermic and should be controlled by maintaining the ice bath temperature.

-

Reaction: Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight. Monitor for completion by TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The purity of amino acid derivatives is paramount for successful SPPS, as impurities can lead to deletion sequences or capped peptides, complicating purification of the final product.[4] The primary method for purifying Fmoc-D-Dab(Alloc)-OH is flash column chromatography on silica gel.

Detailed Experimental Protocol: Purification

-

Column Preparation: Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or DCM).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane or methanol in DCM. The polarity of the mobile phase is gradually increased to elute the product. The exact gradient will depend on the specific impurities present.

-

Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable visualizing agent (e.g., ninhydrin after heating to deprotect the amines, or potassium permanganate to visualize the allyl group).

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-D-Dab(Alloc)-OH as a white to off-white solid.[9]

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The purity should typically be >95% for use in SPPS.[8]

Data Presentation

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₄N₂O₆ | [8] |

| Molecular Weight | 424.45 g/mol | [10] |

| Appearance | White to off-white solid | [9] |

| Typical Purity | ≥95% | [8] |

| Synthesis Step | Key Reagents | Typical Solvent | Expected Yield |

| Nα-Fmoc Protection | Fmoc-OSu, NaHCO₃ | Dioxane/Water | 75-85% |

| Nγ-Alloc Protection | Allyl Chloroformate, DIPEA | Dichloromethane (DCM) | 70-80% |

Application in SPPS: On-Resin Side-Chain Modification

The true value of Fmoc-D-Dab(Alloc)-OH is realized on the solid support. After its incorporation into a growing peptide chain, the Alloc group can be selectively removed to unmask the γ-amino group for further chemical manipulation.

Detailed Protocol: On-Resin Alloc Deprotection

Trustworthiness: This protocol is a self-validating system. A small sample of resin beads can be taken before and after the reaction and subjected to a Kaiser test. A positive test (blue beads) after the reaction confirms the successful exposure of the free primary amine on the Dab side chain.

-

Resin Swelling: Swell the peptide-resin containing the Fmoc-D-Dab(Alloc)-OH residue in an appropriate solvent like DCM or DMF for 30 minutes.[5]

-

Catalyst Preparation: In a separate vessel, prepare a solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents relative to resin loading), in the reaction solvent (e.g., DCM or a mixture of DCM/DMF).[11][12]

-

Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃, 20-30 equivalents), to the catalyst solution. The scavenger's role is to trap the allyl group after it is cleaved, preventing side reactions.[11]

-

Deprotection Reaction: Drain the swelling solvent from the resin and add the catalyst/scavenger solution. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 20-30 minutes at room temperature.[11][13]

-

Repeat (Optional but Recommended): Drain the solution and repeat the treatment with a fresh catalyst/scavenger solution for another 20-30 minutes to ensure complete deprotection.[11]

-

Washing: Thoroughly wash the resin to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is: DCM (3x), DMF (3x), 5% DIPEA in DMF (2x, to scavenge residual catalyst), and finally DCM (3x).

The newly exposed side-chain amine is now ready for modification, such as coupling to another amino acid to create a branched peptide, reacting with a fluorescent label, or intramolecular cyclization.

Caption: Workflow for on-resin Alloc deprotection and subsequent modification.

Conclusion

Fmoc-D-Dab(Alloc)-OH is a powerful and versatile building block in the arsenal of the modern peptide chemist. Its orthogonal protection scheme provides an elegant and efficient solution for the synthesis of complex, non-linear peptides. A thorough understanding of its synthesis, purification, and the precise conditions for its on-resin manipulation is critical for leveraging its full potential in the development of novel peptide therapeutics and research tools.

References

-

Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Fmoc-D-Dap(Alloc)-OH. [Link]

-

AAPPTec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

PubMed Central. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. [Link]

-

Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

-

Merck Millipore. Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. [Link]

-

PubChem. D-2,4-Diaminobutyric acid. [Link]

- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Wikipedia. 2,4-Diaminobutyric acid. [Link]

-

PubMed. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. [Link]

-

PubChem. 2,4-Diaminobutyric acid. [Link]

-

ResearchGate. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis | Request PDF. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,4-Diaminobutyric acid, D- | C4H10N2O2 | CID 638153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biotage.com [biotage.com]

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Dab(Alloc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fmoc-D-Dab(Alloc)-OH

In the field of peptide synthesis and drug discovery, the precise control over a molecule's architecture is paramount. Fmoc-D-Dab(Alloc)-OH, a derivative of D-2,4-diaminobutyric acid, stands as a critical building block for the creation of complex peptides. Its utility is rooted in the orthogonal protecting group strategy it employs: the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the palladium-labile allyloxycarbonyl (Alloc) group on the γ-amino group. This arrangement allows for selective deprotection and subsequent modification of the side chain, enabling the synthesis of branched, cyclic, and other non-linear peptide structures.

A thorough understanding of the spectroscopic signature of this reagent is not merely an academic exercise; it is a cornerstone of quality control and synthetic success. For the researcher at the bench, verifying the identity and purity of this starting material through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a critical first step that validates the integrity of the entire synthetic workflow. This guide provides an in-depth analysis of the expected spectroscopic data for Fmoc-D-Dab(Alloc)-OH, offering insights into the interpretation of its spectral features.

Molecular Structure and Spectroscopic Correlation

The unique spectroscopic fingerprint of Fmoc-D-Dab(Alloc)-OH arises from the interplay of its distinct chemical moieties. The following diagram illustrates the molecular structure with key atomic numbering for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of Fmoc-D-Dab(Alloc)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Fmoc-D-Dab(Alloc)-OH, both ¹H and ¹³C NMR provide a wealth of information, allowing for the unambiguous assignment of every proton and carbon in the structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-Dab(Alloc)-OH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -COOH and -NH).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate all signals and determine the coupling constants (J-values) for all multiplets.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum to a series of single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Expected ¹H NMR Data

The ¹H NMR spectrum of Fmoc-D-Dab(Alloc)-OH is characterized by distinct regions corresponding to the aromatic protons of the Fmoc group, the vinyl protons of the Alloc group, the methine and methylene protons of the Fmoc and Alloc groups, and the protons of the diaminobutyric acid backbone.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.8-7.9 | d | 2H | Fmoc aromatic |

| ~7.6-7.7 | d | 2H | Fmoc aromatic |

| ~7.3-7.5 | m | 4H | Fmoc aromatic |

| ~6.5-7.0 | br t | 1H | Nγ-H |

| ~5.8-6.0 | m | 1H | Alloc -O-CH₂-CH =CH₂ |

| ~5.5-5.7 | d | 1H | Nα-H |

| ~5.1-5.3 | m | 2H | Alloc -O-CH₂-CH=CH ₂ |

| ~4.5 | d | 2H | Alloc -O-CH ₂-CH=CH₂ |

| ~4.2-4.4 | m | 3H | Fmoc -O-CH ₂-CH- |

| ~4.2 | t | 1H | Fmoc -O-CH₂-CH - |

| ~3.2-3.4 | m | 2H | γ-CH ₂ |

| ~1.9-2.2 | m | 2H | β-CH ₂ |

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the electronic environment of the carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~173-176 | -C OOH |

| ~156-158 | Fmoc & Alloc C =O |

| ~143-145 | Fmoc aromatic (quaternary) |

| ~141 | Fmoc aromatic (quaternary) |

| ~132-134 | Alloc -O-CH₂-C H=CH₂ |

| ~127-128 | Fmoc aromatic (CH) |

| ~125 | Fmoc aromatic (CH) |

| ~120 | Fmoc aromatic (CH) |

| ~117-119 | Alloc -O-CH₂-CH=C H₂ |

| ~66-68 | Fmoc -O-C H₂-CH- |

| ~65-67 | Alloc -O-C H₂-CH=CH₂ |

| ~53-55 | α-C H |

| ~47-49 | Fmoc -O-CH₂-C H- |

| ~38-40 | γ-C H₂ |

| ~30-32 | β-C H₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Fmoc-D-Dab(Alloc)-OH will be dominated by absorptions corresponding to the carbonyl groups, N-H bonds, and the aromatic and vinyl C-H bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000 to 400 cm⁻¹).

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, sharp | N-H stretch (carbamate) |

| 2800-3300 | Broad | O-H stretch (carboxylic acid) |

| 3000-3100 | Medium | Aromatic & Vinyl C-H stretch |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1690 | Strong | C=O stretch (carbamate) |

| 1600-1650 | Medium | C=C stretch (alkene) |

| 1450-1550 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (carbamate, acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For Fmoc-D-Dab(Alloc)-OH, electrospray ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Mass Spectrometry Data

-

Molecular Formula: C₂₃H₂₄N₂O₆

-

Molecular Weight: 424.45 g/mol

-

Expected [M+H]⁺: 425.1656 m/z

-

Expected [M+Na]⁺: 447.1475 m/z

Fragmentation of the parent ion under MS/MS conditions would likely involve the loss of the protecting groups, providing further structural confirmation.

Caption: Predicted fragmentation pathway for Fmoc-D-Dab(Alloc)-OH.

Conclusion: A Validated Approach to Peptide Synthesis

The spectroscopic data presented in this guide, while representative, provides a robust framework for the quality control and structural verification of Fmoc-D-Dab(Alloc)-OH. As a Senior Application Scientist, I cannot overstate the importance of this foundational analysis. Ensuring the identity and purity of your starting materials is the bedrock upon which successful and reproducible peptide synthesis is built. By correlating the expected ¹H NMR, ¹³C NMR, IR, and MS data with experimentally acquired spectra, researchers can proceed with confidence, knowing that their complex peptide architectures are being constructed from a well-characterized and reliable building block. This diligence at the outset mitigates the risk of failed syntheses and ambiguous results, ultimately accelerating the pace of discovery in drug development and beyond.

References

- Due to the proprietary nature of specific batch data, this guide provides expected values based on established spectroscopic principles. For lot-specific data, please refer to the Certificate of Analysis provided by your chemical supplier.

The Strategic Application of Fmoc-D-Dab(Alloc)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide science, the synthesis of complex architectures such as cyclic and branched peptides is fundamental to the development of novel therapeutics and sophisticated research tools. The non-proteinogenic amino acid derivative, Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(allyloxycarbonyl)-D-2,4-diaminobutyric acid, or Fmoc-D-Dab(Alloc)-OH , has become a cornerstone in solid-phase peptide synthesis (SPPS) for crafting these elaborate designs. Its utility is anchored in the principle of orthogonal protection, where the base-labile Fmoc group at the α-amino position and the palladium-labile Alloc group on the side-chain amine can be selectively removed under distinct, non-interfering conditions. This guide provides a comprehensive exploration of the chemical properties, strategic applications, and detailed protocols for the effective use of Fmoc-D-Dab(Alloc)-OH in the laboratory.

Core Compound Data

A thorough understanding of the physicochemical properties of Fmoc-D-Dab(Alloc)-OH is paramount for its successful application in SPPS. These properties dictate its solubility, stability, and reactivity during peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 204316-32-5 | [1][2][3][4] |

| Molecular Weight | 424.45 g/mol | [1][2][3][4] |

| Molecular Formula | C23H24N2O6 | [1][3] |

| Synonyms | Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid, Nα-Fmoc-Nγ-alloc-D-Dab-OH | [2][5] |

| Appearance | White to pale yellow powder | |

| Purity | Typically ≥98% | [3] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| Solubility | Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). |

The Principle of Orthogonal Protection: Fmoc and Alloc

The strategic advantage of Fmoc-D-Dab(Alloc)-OH lies in its dual-protection scheme, which is a prime example of orthogonal protection in peptide synthesis.[6][7][8] This principle allows for the selective removal of one protecting group in the presence of others, enabling site-specific modifications of the peptide chain while it is still anchored to the solid support.

The Fmoc (9-fluorenylmethoxycarbonyl) group, protecting the α-amino group, is labile to basic conditions, typically a 20% solution of piperidine in DMF. This allows for the stepwise elongation of the peptide chain.[9] In contrast, the Alloc (allyloxycarbonyl) group, which protects the side-chain amine of the D-diaminobutyric acid residue, is stable under these basic conditions. The Alloc group is selectively cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[10][11][12]

This orthogonality is the key to synthesizing complex peptides. Once the linear peptide backbone is assembled, the Alloc group on the Dab residue can be selectively removed, exposing a free amine on the side chain. This amine can then be used for various modifications, most notably for the formation of a lactam bridge to create a cyclic peptide.

Caption: Orthogonal deprotection strategy of Fmoc and Alloc groups.

Mechanism of Palladium-Catalyzed Alloc Deprotection

The cleavage of the Alloc group is a catalytic cycle initiated by the coordination of a palladium(0) complex to the allyl group. This is followed by an oxidative addition to form a π-allyl-palladium(II) intermediate. The carbamate then dissociates and decarboxylates to yield the deprotected amine. A scavenger, such as phenylsilane (PhSiH₃), is crucial to regenerate the Pd(0) catalyst and to trap the released allyl group, preventing side reactions.[10][11][13]

Caption: Mechanism of palladium-catalyzed Alloc deprotection.

Experimental Protocols

On-Resin Alloc Deprotection

This protocol describes a robust and validated method for the removal of the Alloc protecting group from a peptide synthesized on a solid support.

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling and Washing: Swell the Alloc-protected peptide-resin in DCM in a fritted reaction vessel for 30 minutes. Drain the DCM and wash the resin three times with fresh DCM.[11]

-

Deprotection Solution Preparation: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents relative to the resin loading) in DCM. To this solution, add phenylsilane (20 equivalents relative to the resin loading).[11][14]

-

Deprotection Reaction: Add the freshly prepared deprotection solution to the resin. Gently agitate the resin suspension under an inert atmosphere for 30-60 minutes at room temperature.[14] A second treatment with fresh reagent for another 30-60 minutes can be performed to ensure complete deprotection.[11]

-

Resin Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A recommended washing sequence is:

-

DCM (5 times)

-

0.5% Diisopropylethylamine (DIPEA) in DMF (3 times) to chelate residual palladium

-

DMF (5 times)

-

DCM (5 times)

-

-

Verification of Deprotection (Optional but Recommended): Cleave a small sample of the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the cleaved peptide by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Troubleshooting and Field Insights:

-

Incomplete Deprotection: If deprotection is incomplete, extend the reaction time or perform an additional deprotection cycle. Ensure the Pd(PPh₃)₄ is of high quality and has not been oxidized.

-

Side Reactions: The allyl cation generated during the reaction can potentially re-attach to nucleophilic residues (e.g., Trp). The use of an efficient scavenger like phenylsilane is critical to minimize this side reaction.[11]

-

Peptide Loss during Analysis: Peptides with multiple newly exposed free amines can be highly polar and may not be easily observed by reverse-phase LC-MS. Per-acetylation of a small resin sample before cleavage can aid in analysis.[15]

Synthesis of a Lactam-Bridged Cyclic Peptide

This workflow outlines the synthesis of a head-to-side-chain cyclized peptide using Fmoc-D-Dab(Alloc)-OH.

Sources

- 1. 204316-32-5|Fmoc-Dab(Alloc)-OH|BLD Pharm [bldpharm.com]

- 2. chempep.com [chempep.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. biosynth.com [biosynth.com]

- 13. researchgate.net [researchgate.net]

- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Orthogonal Protection with Fmoc and Alloc Groups in Complex Peptide Synthesis

Abstract

In the landscape of advanced peptide synthesis, achieving molecular complexity requires a sophisticated toolkit of chemical strategies. Among the most powerful of these is the principle of orthogonal protection, which allows for the selective removal of specific protecting groups in the presence of others. This in-depth technical guide provides a comprehensive exploration of the synergistic use of the 9-fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups. We will delve into the mechanistic underpinnings of their respective deprotection pathways, provide field-proven protocols for their application in solid-phase peptide synthesis (SPPS), and illustrate their strategic importance in the construction of complex architectures such as branched and cyclic peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to master this versatile orthogonal protection scheme.

The Principle of Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To prevent unwanted side reactions and ensure the correct sequence, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily masked with protecting groups.[1] The concept of "orthogonality" is central to this process. It refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others.[][3]

This strategy provides unparalleled flexibility, enabling site-specific modifications of the peptide while it is still attached to the resin.[4] The Fmoc/tBu (tert-butyl) protection scheme is a widely used orthogonal system where the base-labile Fmoc group protects the α-amine, and acid-labile t-butyl-based groups protect the side chains.[5] This guide focuses on an even more nuanced orthogonal pairing: the use of the base-labile Fmoc group in concert with the palladium-catalyzed, cleavable Alloc group. This combination is particularly powerful for the synthesis of peptides requiring side-chain modifications, such as cyclization or branching.[6][7]

The Key Players: Fmoc and Alloc Protecting Groups

The Fmoc Group: A Base-Labile Workhorse

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[8] Its widespread adoption stems from the mild, basic conditions required for its removal, which are compatible with a wide range of sensitive amino acid side chains and linkers.[1]

2.1.1. Mechanism of Fmoc Deprotection

The deprotection of the Fmoc group is a two-step process initiated by a mild base, most commonly a secondary amine like piperidine.[9]

-

Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorenyl ring.

-

β-Elimination: This is followed by a β-elimination reaction that liberates the free amine of the peptide and generates dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[9]

This mechanism is illustrated in the diagram below:

Caption: Mechanism of Fmoc deprotection by piperidine.

The Alloc Group: A Palladium-Sensitive Orthogonal Partner

The allyloxycarbonyl (Alloc) group serves as an excellent orthogonal protecting group to Fmoc. It is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[7][10] The Alloc group is a carbamate, similar in structure to Boc, Cbz, and Fmoc, but its removal is triggered by a palladium(0) catalyst.[11]

2.2.1. Mechanism of Alloc Deprotection

The deprotection of the Alloc group is achieved through a palladium-catalyzed allylic substitution reaction, often referred to as the Tsuji-Trost reaction.[12]

-

Oxidative Addition: A palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl group of the Alloc-protected amine, forming a π-allyl palladium(II) complex.[11][12]

-

Nucleophilic Attack and Decarboxylation: A nucleophilic scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[11][13]

The mechanism is depicted below:

Caption: Mechanism of Alloc deprotection via palladium catalysis.

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be required depending on the specific peptide sequence and solid support.

Standard Fmoc Deprotection on Solid Support

This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain attached to a solid support.

| Step | Action | Details |

| 1 | Resin Swelling | Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. |

| 2 | First Deprotection | Add a solution of 20% piperidine in DMF to the resin. Agitate for 2-5 minutes at room temperature.[14] |

| 3 | Drain | Drain the deprotection solution. |

| 4 | Second Deprotection | Add a fresh portion of 20% piperidine in DMF. Agitate for 5-10 minutes at room temperature.[14] |

| 5 | Wash | Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times). |

Note: The progress of the deprotection can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[8]

On-Resin Alloc Deprotection

This protocol outlines the removal of the Alloc group from a side chain, such as that of a lysine residue, while the peptide remains on the solid support.

| Step | Action | Details |

| 1 | Resin Preparation | Swell the peptide-resin in dichloromethane (DCM). The N-terminus should be protected (e.g., with Fmoc).[12] |

| 2 | Prepare Deprotection Cocktail | In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading) in DCM under an inert atmosphere. Add a nucleophilic scavenger, such as phenylsilane (20 equivalents).[12][15] |

| 3 | Deprotection Reaction | Add the deprotection cocktail to the resin and agitate for 20-40 minutes under an inert atmosphere.[15] |

| 4 | Drain and Repeat | Drain the reaction mixture. A second treatment with a fresh deprotection cocktail may be necessary for complete removal.[12] |

| 5 | Wash | Wash the resin extensively with DCM, followed by a solution containing a chelating agent (e.g., 0.5% N,N-diisopropylethylamine in DMF) to remove residual palladium, and finally with DCM and DMF.[15] |

Strategic Applications in Complex Peptide Synthesis

The true power of the Fmoc/Alloc orthogonal system lies in its application to the synthesis of non-linear and modified peptides.

Synthesis of Branched Peptides

Branched peptides can be synthesized by incorporating an amino acid with a side chain protected by Alloc, such as Fmoc-Lys(Alloc)-OH.[6] After assembling the main peptide chain using standard Fmoc chemistry, the Alloc group on the lysine side chain can be selectively removed. This exposes the ε-amino group, which can then serve as a new starting point for the synthesis of a second peptide chain, creating a branched structure.

Caption: Workflow for cyclic peptide synthesis.

Conclusion

The orthogonal protection strategy employing Fmoc and Alloc groups offers a robust and versatile platform for the synthesis of complex peptides. The distinct deprotection chemistries of the base-labile Fmoc group and the palladium-sensitive Alloc group provide the synthetic chemist with precise control over the construction of intricate molecular architectures. By mastering the principles and protocols outlined in this guide, researchers can significantly expand their capabilities in peptide synthesis, paving the way for new discoveries in drug development and biomedical research.

References

- Vertex AI Search. Mastering Peptide Synthesis with Fmoc-Lys(Alloc)-OH. Accessed January 10, 2026.

- Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Accessed January 10, 2026.

- YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. Published January 7, 2022. Accessed January 10, 2026.

- CDN. Alloc Protecting Group Removal Protocol. Accessed January 10, 2026.

- BOC Sciences.

- National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Accessed January 10, 2026.

- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Accessed January 10, 2026.

- GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Accessed January 10, 2026.

- pepresin. Alloc and Allyl Deprotection for Peptide Synthesis. Published October 9, 2025. Accessed January 10, 2026.

- The Royal Society of Chemistry.

- ChemPep. Fmoc Solid Phase Peptide Synthesis. Accessed January 10, 2026.

- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Accessed January 10, 2026.

- Diva-portal.org. Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1. Published October 20, 2019. Accessed January 10, 2026.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Accessed January 10, 2026.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 10, 2026.

- Springer Nature Experiments. Methods for Removing the Fmoc Group. Accessed January 10, 2026.

- National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis - PMC. Accessed January 10, 2026.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed January 10, 2026.

- AltaBioscience. Fmoc Amino Acids for SPPS. Accessed January 10, 2026.

- Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 10, 2026.

- ResearchGate. Mechanism of allyl deprotection through catalytic palladium π-allyl... Accessed January 10, 2026.

- DOI. An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Accessed January 10, 2026.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 10, 2026.

- Semantic Scholar. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Accessed January 10, 2026.

- UvA-DARE (Digital Academic Repository). Palladium-catalyzed transprotection of allyloxycarbonyl-protected amines: efficient one pot formation of amides and. Accessed January 10, 2026.

- Sigma-Aldrich. Selecting Orthogonal Building Blocks. Accessed January 10, 2026.

- BOC Sciences.

- ACS Publications. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling | Organic Letters. Accessed January 10, 2026.

- Vrije Universiteit Amsterdam. Solid phase synthesis of a cyclic peptide using fmoc chemistry. Published December 23, 1991. Accessed January 10, 2026.

- ResearchGate. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis | Request PDF. Published August 6, 2025. Accessed January 10, 2026.

- ChemPep. Overview of Fmoc Amino Acids. Accessed January 10, 2026.

- ResearchGate. Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides | Request PDF. Published August 6, 2025. Accessed January 10, 2026.

- National Institutes of Health. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC. Accessed January 10, 2026.

- Benchchem.

- ResearchGate. ChemInform Abstract: Synthesis of a Branched Cyclic Peptide Using a Strategy Employing FMOC Chemistry and Two Additional Orthogonal Protecting Groups. Published August 6, 2025. Accessed January 10, 2026.

- PubMed. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis. Accessed January 10, 2026.

- Biosynth. Guide to Resins and Linkers in SPPS. Accessed January 10, 2026.

- Benchchem. A Researcher's Guide to Linker Selection for C-Terminal Acid Peptides. Accessed January 10, 2026.

- ResearchGate. Compatibility Study of Merrifield Linker in Fmoc Strategy Peptide Synthesis. Published August 6, 2025. Accessed January 10, 2026.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. nbinno.com [nbinno.com]

- 7. diva-portal.org [diva-portal.org]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. total-synthesis.com [total-synthesis.com]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-FMOC-D-DAB(ALOC)-OH-for-the-Incorporation-of-Non-Proteinogenic-Amino-Acids

Abstract

In the pursuit of novel therapeutics and advanced biomaterials, the incorporation of non-proteinogenic amino acids into peptide structures has become a pivotal strategy.[1] These unique building blocks offer the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Central to this endeavor is the use of specialized amino acid derivatives, among which Nα-Fmoc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid (FMOC-D-DAB(ALOC)-OH) has emerged as a particularly versatile and powerful tool.[2][3] This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, strategic applications in solid-phase peptide synthesis (SPPS), and field-proven protocols for its successful implementation. We will dissect the causality behind experimental choices, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

The Strategic Advantage of Orthogonal Protection: Understanding this compound

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab).[2][3] Its utility in complex peptide synthesis stems from its unique orthogonal protection scheme, featuring two distinct protecting groups with different chemical labilities.[2][3]

-

The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the alpha-amino group, the site of peptide bond formation during chain elongation. The Fmoc group is famously labile to basic conditions, typically being removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] This allows for the stepwise and controlled assembly of the peptide backbone.[5]

-

The Nγ-Aloc (Allyloxycarbonyl) Group: Protecting the side-chain amino group, the Aloc group is stable to the basic conditions used for Fmoc removal.[2] Its cleavage requires a specific set of reagents, most commonly a palladium(0) catalyst in the presence of a scavenger.[2] This orthogonality is the cornerstone of this compound's versatility, enabling selective deprotection and modification of the side chain at any desired point in the synthesis.[2][6][7]

The strategic combination of these two protecting groups allows for the synthesis of complex peptide architectures, such as branched peptides, cyclic peptides, and peptide-drug conjugates (PDCs), with a high degree of precision.[3]

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in SPPS.

| Property | Value | Source |

| CAS Number | 387824-78-4 | [8] |

| Molecular Formula | C23H24N2O6 | [3][8] |

| Molecular Weight | 424.45 g/mol | [8][9] |

| Appearance | White to pale yellow powder | [9] |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in SPPS. | |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [9] |

Expert Insight: While soluble in common SPPS solvents, it is crucial to ensure complete dissolution of this compound before the coupling step to avoid incomplete reactions and the formation of deletion sequences. Gentle warming and vortexing can aid in dissolution, but prolonged heating should be avoided to prevent potential degradation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with checkpoints and explanations to ensure successful execution.

Standard Incorporation of this compound in Fmoc-SPPS

This protocol outlines the standard procedure for coupling this compound onto a growing peptide chain on a solid support.

Workflow for this compound Incorporation:

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, HCTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Optional: Capping solution (e.g., Acetic anhydride/DIPEA/DMF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. If starting a new synthesis, ensure the initial Fmoc group is removed from the resin-bound amino acid.

-

Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Causality: Pre-activation converts the carboxylic acid of the amino acid into a more reactive species (e.g., an active ester), facilitating efficient amide bond formation with the resin-bound amine.

-

-

Coupling Reaction: Add the activated this compound solution to the swelled resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Trustworthiness: The Kaiser test is a critical in-process control that validates the completion of the coupling step before proceeding, preventing the formation of deletion peptides.

-

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Optional Capping: To block any unreacted amino groups and prevent the formation of "n-1" deletion sequences, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, drain, and repeat with fresh solution for 15-20 minutes to remove the Nα-Fmoc group.

-

Final Washing: Wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene byproduct. The resin is now ready for the coupling of the next amino acid in the sequence.

Orthogonal Deprotection of the Aloc Group

This protocol describes the selective removal of the Nγ-Aloc group, leaving the Fmoc group and other acid-labile side-chain protecting groups intact.

Workflow for Selective Aloc Deprotection and Side-Chain Modification:

Caption: Workflow for selective Aloc deprotection and subsequent side-chain modification.

Materials:

-

Peptide-resin containing the this compound residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Scavenger (e.g., Phenylsilane (PhSiH3), Dimethyl malonate, or Morpholine)

-

Degassed, anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes.

-

Deprotection Cocktail Preparation: In a separate, inert-atmosphere flask, prepare the deprotection solution. A commonly used cocktail consists of Pd(PPh3)4 (0.1-0.3 equivalents relative to the Aloc group) and a scavenger (e.g., Phenylsilane, 20-40 equivalents) in anhydrous DCM.

-

Causality: The palladium(0) catalyst is the active species that cleaves the allyl group. The scavenger is crucial to trap the highly reactive allyl cation, preventing side reactions such as re-alkylation of nucleophilic residues (e.g., tryptophan, cysteine).

-

-

Aloc Removal Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. The reaction is often characterized by a color change.

-

Monitoring the Deprotection: The completion of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS to confirm the mass change corresponding to the loss of the Aloc group.

-

Washing: After the reaction is complete, drain the solution and wash the resin extensively. A typical washing sequence is: DCM (3x), DMF (3x), a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), DMF (3x), and finally DCM (3x).

-

Trustworthiness: Thorough washing is critical to remove all traces of the palladium catalyst, which can interfere with subsequent synthetic steps, particularly those involving sulfur-containing amino acids.

-

-

Side-Chain Modification: The now-free side-chain amine of the D-Dab residue is available for further modification, such as conjugation to a drug molecule, formation of a lactam bridge for cyclization, or branching of the peptide chain.

Applications in Advanced Peptide Synthesis

The unique properties of this compound make it an invaluable tool for several advanced applications:

-

Synthesis of Branched Peptides: The selectively deprotected side-chain amine can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.

-

On-Resin Cyclization: The side-chain amine can be used to form a lactam bridge with the C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid), facilitating on-resin cyclization which often improves peptide stability and activity.[10]

-

Peptide-Drug Conjugates (PDCs): The free amine on the D-Dab side chain provides a specific site for the covalent attachment of small molecule drugs, fluorescent labels, or other functional moieties. This is a key strategy in the development of targeted therapeutics.

-

Incorporation of Post-Translational Modifications: The orthogonal protection scheme allows for the introduction of modifications that mimic natural post-translational modifications, which can be crucial for biological activity.

Conclusion

This compound stands out as a critical building block in the toolbox of the modern peptide chemist. Its well-defined orthogonal protection strategy provides the necessary control and flexibility to construct complex and novel peptide architectures that are often inaccessible with standard proteinogenic amino acids. By understanding the chemical principles behind its use and adhering to validated protocols, researchers can leverage the full potential of this versatile reagent to advance the frontiers of drug discovery, chemical biology, and materials science.

References

- The Role of Fmoc-Dab(Alloc)-OH in Modern Peptide Synthesis. (2026). Vertex AI Search.

- Fmoc-Dab(Alloc)-OH | 204316-32-5. Benchchem.

- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.

- 204316-32-5 | Fmoc-Dab(Alloc)-OH. Ambeed.com.

- A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Benchchem.

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- Fmoc-D-Dab(Alloc)-OH. Advanced ChemTech.

- FMOC-DAB(ALOC)-OH | 204316-32-5. ChemicalBook.

- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic

- Fmoc-Dab(Alloc)-OH | 204316-32-5. Sigma-Aldrich.

- Selecting Orthogonal Building Blocks. Sigma-Aldrich.

- A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis. Benchchem.

- A Reversible Protection Strategy To Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.

- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. Benchchem.

- Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.

- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Royal Society of Chemistry.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- The Strategic Role of Fmoc-Orn(Boc)-OH in the Synthesis of Non-Proteinogenic Amino Acids for Advanced Drug Discovery. Benchchem.

- Fmoc Amino Acids for SPPS. AltaBioscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. Fmoc-Dab(Alloc)-OH | 204316-32-5 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Part 1: Stability of the Alloc Group to Acidic Conditions

An In-Depth Technical Guide to the Stability of the Allyloxycarbonyl (Alloc) Protecting Group

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the strategic selection of protecting groups is paramount. An ideal protecting group must be easily introduced, stable to a wide array of reaction conditions, and selectively removable under mild conditions that do not compromise other functionalities. The allyloxycarbonyl (Alloc) group has emerged as a vital tool in the synthetic chemist's arsenal, particularly in peptide, natural product, and carbohydrate chemistry.[1][2]

The defining characteristic of the Alloc group is its exceptional stability across a broad pH range, coupled with a unique deprotection pathway.[1][3] This guide offers a detailed exploration of the Alloc group's stability to common acidic and basic reagents, explains the chemical principles governing its behavior, and provides practical protocols for its application. Its primary utility lies in its orthogonality to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc), enabling intricate and selective manipulations in complex synthetic routes.[1][4][5][6]

A cornerstone of the Alloc group's utility is its pronounced stability under acidic conditions that are typically employed to remove other common protecting groups, such as Boc or trityl (Trt).[1][4]

Mechanistic Basis for Acid Stability

The acid-catalyzed cleavage of carbamate protecting groups like Boc proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the alkyl group to form a stable carbocation. The tert-butyl group of Boc readily forms a stable tertiary carbocation, facilitating cleavage.

In contrast, the Alloc group would need to form an allyl carbocation upon acid treatment. While resonance-stabilized, the formation of the allyl carbocation is energetically less favorable than the formation of the tert-butyl carbocation. This higher activation energy barrier renders the Alloc group significantly more resistant to acidic cleavage. While not completely inert to harsh, prolonged acid treatment, it is exceptionally stable under the standard acidic conditions used in routine synthesis, a property that has been exploited in numerous complex syntheses.[7]

Quantitative Stability Data: Acidic Conditions

The following table summarizes the stability of the Alloc group in the presence of acids commonly used for the deprotection of other groups.

| Reagent/Condition | Target Protecting Group | Stability of Alloc Group | Reference(s) |

| Trifluoroacetic Acid (TFA) in CH₂Cl₂ (e.g., 20-50%) | Boc, Trt, Mtt, tBu | Stable | [4][5][8] |

| HBr in Acetic Acid | Z (Cbz) | Generally Stable (Deprotection is Pd-catalyzed) | [9] |

| 1% TFA in CH₂Cl₂ | Mtt, 2-ClTrt | Stable | [4][8] |

| Dilute HCl or Acetic Acid | Silyl ethers, Acetals | Stable | [1][10] |

Experimental Protocol: Assessment of Acid Stability

This protocol describes a method to validate the stability of an Alloc-protected substrate to standard Boc deprotection conditions.

Objective: To confirm the integrity of the Alloc group upon exposure to trifluoroacetic acid.

Materials:

-

Alloc-protected substrate (e.g., Alloc-Lysine)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

LC-MS system

-

Developing solvent for TLC (e.g., 10% MeOH in DCM)

-

Ninhydrin stain

Procedure:

-

Preparation: Dissolve a small amount (approx. 5 mg) of the Alloc-protected substrate in 1 mL of DCM in a clean vial.

-

Spotting: Spot a sample of this starting solution onto a TLC plate.

-

Acid Treatment: Prepare a standard deprotection cocktail of TFA/TIS/DCM (e.g., 20:5:75 v/v/v). Add 1 mL of this cocktail to the vial containing the substrate.

-

Reaction: Stir the reaction mixture at room temperature. Take aliquots at specific time points (e.g., 30 min, 1 hour, 2 hours) and spot them on the TLC plate.

-

TLC Analysis: Develop the TLC plate in the chosen solvent system. After drying, stain the plate with ninhydrin and gently heat. The appearance of a new spot corresponding to the free amine indicates cleavage of the Alloc group.

-

LC-MS Confirmation: Quench a final aliquot of the reaction mixture by evaporating the solvent and TFA under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., acetonitrile/water) and analyze by LC-MS to precisely quantify the extent of deprotection, if any.

Part 2: Stability of the Alloc Group to Basic Conditions

The Alloc group is renowned for its robust stability against the basic, and particularly amine-based, reagents used for the cleavage of Fmoc groups.[1]

Mechanistic Basis for Base Stability

The deprotection of the Fmoc group proceeds through a base-mediated β-elimination (E1cB) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position. This generates a stabilized dibenzofulvene intermediate and releases the free amine.

The Alloc group lacks a comparable acidic proton and is not susceptible to this elimination pathway. Its carbamate linkage is stable to the nucleophilic amine bases used for Fmoc removal, making the two groups perfectly orthogonal.[1][4][5]

Quantitative Stability Data: Basic Conditions

The following table summarizes the stability of the Alloc group under common basic deprotection conditions.

| Reagent/Condition | Target Protecting Group | Stability of Alloc Group | Reference(s) |

| 20% Piperidine in DMF | Fmoc | Stable | [5][8] |

| 2% Hydrazine in DMF | Dde, ivDde | Stable* | [4] |

| 1 M DBU in DMF | Fmoc | Stable | [5] |

| Mild aqueous base (e.g., NaHCO₃, K₂CO₃) | Ester saponification | Stable |

*Note: While the Alloc group itself is stable to hydrazine, trace impurities in hydrazine can sometimes reduce the allyl double bond. This can be suppressed by adding allyl alcohol as a scavenger.[4]

Experimental Protocol: Assessment of Base Stability

Objective: To confirm the integrity of the Alloc group upon exposure to standard Fmoc deprotection conditions.

Materials:

-

Alloc-protected substrate (e.g., Alloc-Phenylalanine)

-

Dimethylformamide (DMF)

-

Piperidine

-

TLC plate and LC-MS system

-

Appropriate analytical solvents

Procedure:

-

Preparation: Dissolve a small amount (approx. 5 mg) of the Alloc-protected substrate in 1 mL of DMF.

-

Spotting: Spot a sample of the starting material on a TLC plate.

-

Base Treatment: Prepare a 20% (v/v) solution of piperidine in DMF. Add 1 mL of this solution to the substrate.

-

Reaction & Analysis: Stir the mixture at room temperature. Monitor the reaction over time (e.g., 15 min, 30 min) by TLC and LC-MS as described in the acid stability protocol. The absence of a new product corresponding to the deprotected amine confirms the stability of the Alloc group.

Part 3: Orthogonal Deprotection via Palladium(0) Catalysis

The true power of the Alloc group lies in its unique and mild deprotection method, which relies on palladium(0)-catalyzed allylic cleavage, often referred to as the Tsuji-Trost reaction.[1][11] This process is highly selective and does not affect acid- or base-labile groups.

Mechanism of Palladium-Catalyzed Deprotection

The deprotection is a catalytic cycle initiated by the coordination of a Pd(0) complex to the π-system of the allyl group.

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the allyl-oxygen bond, forming a cationic π-allylpalladium(II) complex and releasing the carbamate anion.[11]

-

Decarboxylation: The unstable carbamate rapidly decarboxylates to release the free amine and carbon dioxide.[11]

-

Nucleophilic Scavenging: A nucleophilic "scavenger" is added in excess to the reaction mixture. This scavenger attacks the π-allyl complex, transferring the allyl group to the scavenger.[1][11]

-